molecular formula C19H12ClN3O2 B11606856 (4Z)-4-{[(5-chloroquinolin-8-yl)amino]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one

(4Z)-4-{[(5-chloroquinolin-8-yl)amino]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B11606856
M. Wt: 349.8 g/mol
InChI Key: MQZKAUQMALYVNF-UHFFFAOYSA-N
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Description

(4Z)-4-{[(5-CHLOROQUINOLIN-8-YL)AMINO]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound that features a quinoline moiety, a phenyl group, and an oxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{[(5-CHLOROQUINOLIN-8-YL)AMINO]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the following steps:

    Formation of the Quinoline Derivative: The starting material, 5-chloroquinoline, is synthesized through a series of reactions involving chlorination and cyclization.

    Condensation Reaction: The quinoline derivative is then reacted with an appropriate aldehyde to form the intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with an isocyanate to form the oxazolone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety.

    Reduction: Reduction reactions can target the imine group within the Schiff base intermediate.

    Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products include quinoline N-oxides.

    Reduction: Reduced imine derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biological research, it is studied for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

Medicine

Industry

In the industrial sector, it may be used in the synthesis of specialty chemicals or as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism by which (4Z)-4-{[(5-CHLOROQUINOLIN-8-YL)AMINO]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate the target, leading to a biological response. The quinoline moiety is particularly important for its interaction with DNA or proteins, while the oxazolone ring may contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Oxazolone Derivatives: Compounds with similar oxazolone rings used in various chemical applications.

Uniqueness

The unique combination of the quinoline moiety, phenyl group, and oxazolone ring in (4Z)-4-{[(5-CHLOROQUINOLIN-8-YL)AMINO]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE provides distinct chemical and biological properties that are not found in other compounds. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H12ClN3O2

Molecular Weight

349.8 g/mol

IUPAC Name

4-[(5-chloroquinolin-8-yl)iminomethyl]-2-phenyl-1,3-oxazol-5-ol

InChI

InChI=1S/C19H12ClN3O2/c20-14-8-9-15(17-13(14)7-4-10-21-17)22-11-16-19(24)25-18(23-16)12-5-2-1-3-6-12/h1-11,24H

InChI Key

MQZKAUQMALYVNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)O)C=NC3=C4C(=C(C=C3)Cl)C=CC=N4

Origin of Product

United States

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